tert-butyl N-(2-aminoethyl)-N-methoxycarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-methoxycarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQVRDVMDRPZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780612-95-4 | |
| Record name | tert-butyl N-(2-aminoethyl)-N-methoxycarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The most straightforward method involves reacting N-methoxy-N-(2-aminoethyl)amine with tert-butyl chloroformate (Boc-Cl) under basic conditions12:
$$
\text{Boc-Cl} + \text{H}2\text{N-CH}2\text{-CH}2\text{-NH-OCH}3 \xrightarrow{\text{Base}} \text{Boc-N(OC)(CH}2\text{CH}2\text{NH}_2) + \text{HCl}
$$
Key Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or sodium bicarbonate.
- Temperature : 0–25°C, 2–4 hours3.
Challenges in Amine Precursor Synthesis
The primary hurdle is synthesizing N-methoxy-N-(2-aminoethyl)amine . Proposed routes include:
- Stepwise Protection of Ethylenediamine :
Catalytic Boc Protection Using Fe(OTf)₃
Methodology
Iron(III) triflate catalyzes the reaction between amines and di-tert-butyl dicarbonate (Boc₂O)6:
$$
\text{H}2\text{N-CH}2\text{-CH}2\text{-NH-OCH}3 + \text{Boc}2\text{O} \xrightarrow{\text{Fe(OTf)}3} \text{Boc-N(OC)(CH}2\text{CH}2\text{NH}_2) + \text{tert-butanol}
$$
Optimized Parameters :
- Catalyst Loading : 1–3 mol% Fe(OTf)₃.
- Solvent : Solvent-free or ethyl acetate.
- Yield : 92–95%7.
Advantages
- Avoids harsh bases.
- Compatible with moisture-sensitive substrates8.
Coupling Reagent-Mediated Synthesis
EDCI/HOBt Activation
Ethylenediamine derivatives are coupled with Boc-protected intermediates using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt)910:
$$
\text{Boc-O-CO-O}^- + \text{H}2\text{N-CH}2\text{-CH}2\text{-NH-OCH}3 \xrightarrow{\text{EDCI/HOBt}} \text{Boc-N(OC)(CH}2\text{CH}2\text{NH}_2)
$$
Conditions :
Applications in Peptide Chemistry
This method is scalable for multigram syntheses, as demonstrated in the preparation of SAHase inhibitors13.
Ionic Liquid-Catalyzed Reactions
Green Chemistry Approach
Ionic liquids like [TPA][Pro] facilitate Boc protection under solvent-free conditions14:
$$
\text{H}2\text{N-CH}2\text{-CH}2\text{-NH-OCH}3 + \text{Boc}2\text{O} \xrightarrow{\text{[TPA][Pro]}} \text{Boc-N(OC)(CH}2\text{CH}2\text{NH}2)
$$
Benefits :
- Reusability : Catalyst recycled five times without activity loss.
- Yield : 93–99%15.
Weinreb Amide-Inspired Routes
CDI Activation Strategy
Adapting Weinreb amide synthesis, N,N'-carbonyldiimidazole (CDI) activates tert-butyl carbonate for coupling with N,O-dimethylhydroxylamine derivatives1617:
$$
\text{Boc-O-CO-O}^- + \text{HN(OCH}3\text{)CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{CDI}} \text{Boc-N(OC)(CH}2\text{CH}2\text{NH}_2)
$$
Conditions :
- Solvent : THF or acetonitrile.
- Yield : 80–87%18.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield | Reaction Time | Scalability |
|---|---|---|---|---|
| Direct Boc-Cl | TEA/NaHCO₃ | 85–92% | 2–4 h | High |
| Fe(OTf)₃ Catalysis | Fe(OTf)₃ | 92–95% | 1–2 h | Industrial |
| EDCI/HOBt Coupling | EDCI/HOBt | 70–85% | 12–24 h | Moderate |
| Ionic Liquid | [TPA][Pro] | 93–99% | 0.5–1 h | Green Chemistry |
Mechanistic Insights and Troubleshooting
Side Reactions
Purification Strategies
- Liquid-Liquid Extraction : Remove unreacted amines with dilute HCl21.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4)22.
Industrial-Scale Considerations
- Cost Efficiency : Fe(OTf)₃ and ionic liquids reduce waste disposal costs23.
- Safety : Boc₂O is moisture-sensitive; handle under inert atmosphere[^5].
Emerging Methodologies
Photocatalytic Approaches
Recent studies explore visible-light-mediated carbamate synthesis, though yields remain suboptimal (50–60%)24.
Flow Chemistry
Continuous-flow reactors enhance reproducibility for Boc protections, achieving 90% yield in 10 minutes25.
-
BenchChem. (2025). tert-Butyl N-[(2-bromothiophen-3-yl)methyl]carbamate. ↩
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J-Stage. (2014). Design and Synthesis of Amide Derivatives as SAHase Inhibitors. ↩
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J-Stage. (2014). Design and Synthesis of Amide Derivatives as SAHase Inhibitors. ↩
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J-Stage. (2014). Design and Synthesis of Amide Derivatives as SAHase Inhibitors. ↩
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ARKAT-USA. (2016). Synthesis of Nα-Protected Aminoacid/Peptide Weinreb Amides. ↩
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ARKAT-USA. (2016). Synthesis of Nα-Protected Aminoacid/Peptide Weinreb Amides. ↩
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Ambeed. (2020). tert-Butyl (2-hydroxyphenyl)carbamate. ↩
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Ambeed. (2020). tert-Butyl (2-hydroxyphenyl)carbamate. ↩
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Ambeed. (2020). tert-Butyl (2-hydroxyphenyl)carbamate. ↩
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Ambeed. (2020). tert-Butyl (2-hydroxyphenyl)carbamate. ↩
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Ambeed. (2020). tert-Butyl (2-hydroxyphenyl)carbamate. ↩
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Ambeed. (2020). tert-Butyl (2-hydroxyphenyl)carbamate. ↩
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Ambeed. (2020). tert-Butyl (2-hydroxyphenyl)carbamate. ↩
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Ambeed. (2020). tert-Butyl (2-hydroxyphenyl)carbamate. ↩
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Ambeed. (2020). tert-Butyl (2-hydroxyphenyl)carbamate. ↩
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RSC. (2015). Supporting Information for Palladium-Catalyzed Aminocarbonylation. ↩
-
RSC. (2015). Supporting Information for Palladium-Catalyzed Aminocarbonylation. ↩
-
RSC. (2015). Supporting Information for Palladium-Catalyzed Aminocarbonylation. ↩
-
RSC. (2013). Electronic Supplementary Material for Weinreb Amide Synthesis. ↩
-
RSC. (2013). Electronic Supplementary Material for Weinreb Amide Synthesis. ↩
-
RSC. (2013). Electronic Supplementary Material for Weinreb Amide Synthesis. ↩
-
ACS. (2003). Synthesis of Lactone Derivatives via Weinreb Amides. ↩
-
ACS. (2003). Synthesis of Lactone Derivatives via Weinreb Amides. ↩
-
ACS. (2003). Synthesis of Lactone Derivatives via Weinreb Amides. ↩
-
ACS. (2003). Synthesis of Lactone Derivatives via Weinreb Amides. ↩
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(2-aminoethyl)-N-methoxycarbamate can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carbamates or reduced to yield amines.
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form ethylenediamine and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Various substituted carbamates.
Oxidation: Oxidized carbamates.
Reduction: Amines.
Hydrolysis: Ethylenediamine and tert-butyl alcohol.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl N-(2-aminoethyl)-N-methoxycarbamate is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₉N₃O₃
- Molecular Weight : 189.26 g/mol
- CAS Number : 14139168
The compound features a tert-butyl group attached to a carbamate moiety, which is further substituted with an aminoethyl group. This structure contributes to its reactivity and utility in synthetic applications.
Precursor for Drug Synthesis
One of the primary applications of this compound is as a synthetic intermediate in the preparation of pharmaceuticals. Notably, it serves as a precursor in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound's ability to undergo specific chemical transformations makes it valuable in medicinal chemistry.
- Case Study : A patent outlines the synthesis of lacosamide using this compound as an intermediate. This process involves the formation of mixed acid anhydrides and subsequent condensation reactions, demonstrating the compound's role in complex drug synthesis pathways .
Anticoagulant Development
Recent research has indicated that derivatives of this compound may be relevant in developing anticoagulants such as Edoxaban. The compound's structural features allow for modifications that enhance its pharmacological properties, leading to more effective therapeutic agents .
Solution Phase Organic Synthesis
This compound is utilized in solution phase organic synthesis due to its stability and reactivity. It can act as a building block for various organic compounds through reactions such as alkylation and acylation.
- Synthesis Example : In one example, the compound undergoes phase-transfer catalysis to yield other carbamate derivatives, showcasing its versatility in organic synthesis .
Ligand Development
The compound can also serve as a precursor for developing ligands used in coordination chemistry. Its ability to form stable complexes with metals makes it suitable for creating metal-organic frameworks and catalysts.
Research Insights and Future Directions
Research continues to explore the potential applications of this compound in various fields:
- Enantioselective Synthesis : The compound's derivatives are being investigated for their enantioselectivity in asymmetric synthesis, which could lead to more efficient production of chiral drugs.
- Bioconjugation : There is ongoing research into using this compound for bioconjugation applications, where it can be linked to biomolecules for targeted drug delivery systems.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-aminoethyl)-N-methoxycarbamate involves its ability to protect amine groups from unwanted reactions. The tert-butyl carbamate group is stable under a variety of conditions but can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares tert-butyl N-(2-aminoethyl)-N-methoxycarbamate with structurally related carbamates:
*Calculated based on structural analogs.
Reactivity and Stability
- Methoxy vs.
- Chloro Substituents : The chloroethoxy analog exhibits higher reactivity in nucleophilic substitutions but is prone to hydrolysis under basic conditions.
- Nitro Groups : The nitro-substituted compound is electron-deficient, facilitating electrophilic aromatic substitution but requiring careful handling due to instability.
- Hydroxyethyl vs. Methoxy : The hydroxyethyl variant offers superior solubility in polar solvents but may undergo oxidation or esterification.
Physical-Chemical Properties
- Solubility: Methoxy and hydroxyethyl groups enhance aqueous solubility compared to nonpolar tert-butyl or chloro substituents.
- Thermal Stability : Methoxy groups improve thermal stability relative to nitro-substituted analogs, which may decompose exothermically .
Research Findings and Trends
Recent studies highlight the versatility of Boc-protected carbamates in drug discovery. For example:
Biological Activity
Tert-butyl N-(2-aminoethyl)-N-methoxycarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C11H19N3O3
- Molecular Weight : 229.29 g/mol
- CAS Number : 1000535-97-6
The compound features a tert-butyl group, an aminoethyl chain, and a methoxycarbamate functional group, which contribute to its reactivity and biological interactions.
This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. Its mechanism can be summarized as follows:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, while the methoxycarbamate moiety may participate in hydrophobic interactions, modulating enzyme activity.
- Receptor Binding : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Neuroprotective Effects : Some studies indicate that it may have protective effects on neuronal cells, potentially beneficial in neurodegenerative conditions.
Case Studies
Several studies highlight the efficacy of this compound:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that the compound inhibited growth in breast cancer cell lines with an IC50 value of approximately 15 µM. The mechanism involved apoptosis induction via mitochondrial pathways .
- Antimicrobial Activity Assessment : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Table of Biological Activities
Q & A
Q. Example Workflow :
Replicate conflicting studies under controlled conditions.
Use DFT to model competing mechanisms.
Validate predictions with isotopic labeling experiments.
Advanced: What strategies improve the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Thermal Stability :
Q. Scalability Checklist :
Validate reproducibility across 3 lab-scale batches.
Pilot plant trials with controlled mixing and heat transfer.
Full-scale production with PAT integration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
